molecular formula C12H14O3 B2836599 Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate CAS No. 1081800-26-1

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate

Cat. No.: B2836599
CAS No.: 1081800-26-1
M. Wt: 206.241
InChI Key: FSQMWMQMBYCQQL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate is an organic compound belonging to the class of benzoates. This compound is characterized by the presence of a methyl ester group, a hydroxyl group, and a prop-2-enyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of the pathways this compound affects and the downstream effects of these interactions .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects and how they contribute to the compound’s overall activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects. .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-methyl-5-prop-2-enylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The prop-2-enyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3-methyl-5-prop-2-enylbenzoic acid.

    Reduction: Formation of 2-hydroxy-3-methyl-5-prop-2-enylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate is utilized in several scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-methylbenzoate
  • Methyl 2-hydroxy-5-methylbenzoate
  • Methyl 2-hydroxy-3-prop-2-enylbenzoate

Uniqueness

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl group and a prop-2-enyl group on the benzene ring allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-5-9-6-8(2)11(13)10(7-9)12(14)15-3/h4,6-7,13H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQMWMQMBYCQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081800-26-1
Record name methyl 2-hydroxy-3-methyl-5-(prop-2-en-1-yl)benzoate
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